Compound Description: This compound features a pyrrolo[2,3-d]pyrimidine core, substituted with a 5-chloro group and a N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl amine at the 4-position. Its crystal structure confirms the chloro-substitution on the six-membered ring and reveals key structural features like the planarity of the exocyclic N atom with the pyrrolo[2,3-d]pyrimidine ring system [].
Compound Description: This pyrimidin-4-amine derivative displays potent insecticidal and fungicidal activity against various pests, including Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. It exhibits comparable insecticidal activity to flufenerim and superior fungicidal activity to azoxystrobin []. Mechanistic studies reveal its interaction with acetylcholinesterase (AChE) as a potential mode of action [].
Compound Description: This pyrimidin-4-amine derivative demonstrates broad-spectrum efficacy against insects and fungi, similar to U7 []. It shows potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. Like U7, it interacts with acetylcholinesterase (AChE) as a potential mechanism of action [].
Compound Description: This compound exhibits potent acaricidal activity against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen []. Its structure incorporates a trifluoroethyl sulfide moiety, a characteristic shared with other synthesized compounds in the study [].
Compound Description: This compound shows potent fungicidal activity against Erysiphe graminis and Puccinia sorghi, exceeding the efficacy of the commercial fungicide tebuconazole []. Similar to T4, it features a trifluoroethyl sulfide moiety within its structure [].
Compound Description: This compound serves as an intermediate in the synthesis of small molecule anticancer drugs, specifically targeting the 7-fluoroquinazoline-2,4-diol scaffold [].
Compound Description: This compound induces apoptosis effectively (EC50 for caspase activation of 2 nM) and potently inhibits cell proliferation (GI50 of 2 nM) in T47D cells []. It also inhibits tubulin polymerization and displays efficacy in cells overexpressing the ABC transporter Pgp-1 []. Further, it shows significant efficacy in MX-1 human breast and PC-3 prostate cancer mouse models []. Importantly, the methyl group on the nitrogen linker is crucial for its apoptosis-inducing activity [].
Compound Description: Synthesized through a coupling reaction, this compound is designed based on the pyrrolo[2,3-d]pyrimidine scaffold [].
Compound Description: This group of compounds, synthesized through dehydrosulfurization reactions, explores the 1,3,5-oxadiazine scaffold for potential biological applications [].
Compound Description: This compound acts as an inhibitor of complement factor B (FB), a key serine protease in the alternative pathway of the complement system []. By inhibiting FB, this compound has the potential to modulate the complement system and may serve as a therapeutic agent for diseases like age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and glomerular diseases [].
Compound Description: This series of compounds explores the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine scaffold, synthesized through a cost-effective substitution followed by Suzuki coupling [].
Compound Description: This compound is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative synthesized through a nucleophilic substitution reaction [].
Compound Description: This 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative is synthesized via nucleophilic substitution and displays more potent antitumor activity against BCG-823 cells compared to 5-fluorouracil (5-FU) [].
Compound Description: This chiral sec-amine is synthesized through a stepwise reduction of its corresponding imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La), using sodium borohydride [].
Compound Description: This series of compounds demonstrates potent and selective inhibitory activity against NF-κB inducing kinase (NIK) []. They were designed based on structure-based drug design and synthesized through various chemical reactions []. These compounds show potential for treating psoriasis by inhibiting NIK and subsequently reducing pro-inflammatory cytokine production and macrophage infiltration [].
Compound Description: This 4-anilinoquinazoline analog demonstrates promising anticancer efficacy and selectivity towards colorectal cancer cell lines (HCT116, HT29, and SW620) compared to non-cancerous colon cells (CRL1459) []. DW-8 induces apoptosis through several mechanisms: cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (activation of caspase-9, -3, and -7), nuclear fragmentation, and increased reactive oxygen species (ROS) production [].
Compound Description: This enantiomer exhibits higher antitumor activity against MCF-7 cells compared to gefitinib []. This compound is part of a pair of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives synthesized through nucleophilic substitution reactions [].
Compound Description: This series of compounds represents bioisosteric analogs of MPC-6827, an anticancer agent previously investigated in phase II clinical trials []. Synthesized efficiently using microwave-assisted chemical processes, these compounds target the thieno[3,2-d]pyrimidin-4-amine scaffold []. Preliminary evaluation reveals their antiproliferative activity against HT-29 and Caco-2 human colorectal cancer cell lines [].
Compound Description: This series of pyrido[2,3-d]pyrimidin-4-amine derivatives, including the parent compound N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine, was synthesized using a novel method involving condensation, cyclization, and a Dimroth rearrangement under microwave irradiation []. The use of microwave irradiation significantly reduces reaction time and improves yield compared to conventional heating methods [].
Compound Description: Identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent, this compound necessitates careful monitoring during drug manufacturing [].
24. N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine []* Compound Description: This compound serves as a key intermediate in synthesizing various derivatives for antimalarial activity evaluation []. * Relevance: While this compound differs structurally from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine due to its quinoline core, it underscores the exploration of halogenated nitrogen-containing heterocycles for developing antimalarial agents.
25. 7-chloro-N[2-(2-{2-[(2, 4-difluorobenzyl) amino] ethoxy} ethoxy) ethyl] quinolin-4-amine []* Compound Description: Derived from N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine, this compound exhibits promising in vitro antimalarial activity against Plasmodium falciparum []. It demonstrates an IC50 of 60 μM in the Heme-HRP assay and 48 nM in the P. falciparum culture assay [], comparing favorably to chloroquine's potency [].* Relevance: Though this compound differs structurally from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, its development highlights the ongoing pursuit of novel antimalarial agents within related chemical spaces.
26. Chloro[N-(2-aminoethyl)-N-(2-ammonioethyl)ethane-1,2-diamine]platinum(II) chloride {[PtCl(tren+H)]Cl2} []* Compound Description: This platinum(II) complex is part of a study investigating the nature and strength of Pt···H(–N) interactions []. It features a protonated amine ligand that forms hydrogen bonds with chloride anions, but lacks close contacts with the platinum ion []. * Relevance: While structurally unrelated to 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, this compound exemplifies the broader application of metal complexes, potentially involving related ligands, in diverse chemical and biological research areas.
27. Dichloro[4,7-diaza-1-azoniacyclononane]platinum(II) tetrachloroplatinate(II)–water (1/2) {[PtCl2(tacn+H)]2[PtCl4]·2H2O} []* Compound Description: This platinum(II) complex is investigated alongside [PtCl(tren+H)]Cl2 to understand Pt···H(–N) interactions []. Unlike [PtCl(tren+H)]Cl2, it displays a short intramolecular contact between the platinum ion and the protonated amine ligand, suggesting a weak Pt···H hydrogen bond []. * Relevance: Although not directly related to 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, this compound exemplifies the exploration of metal-ligand interactions in structurally similar complexes. These studies contribute to a deeper understanding of coordination chemistry, which might be relevant for designing metal-based drugs or catalysts.
28. N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine []* Compound Description: Synthesized via a Dimroth rearrangement, this compound exhibits inhibitory activity against CLK1 and DYRK1A kinases []. * Relevance: Despite its structural dissimilarity to 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, this compound highlights the significance of exploring pyrimidine-like scaffolds, albeit with different heteroatom arrangements, for developing kinase inhibitors.
29. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine []* Compound Description: This compound serves as a ligand for a copper(II) complex, [CuLCl2], exhibiting a distorted square-pyramidal geometry [].* Relevance: Although structurally different from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine due to its additional pyrazole and pyridine substituents, it highlights the use of substituted pyrimidines in coordination chemistry.
30. 2-Chloro-5-nitropyridin-4-amine []* Compound Description: This compound demonstrates the potential of halogenated nitropyridines as building blocks for more complex structures and highlights their relevance in medicinal chemistry.* Relevance: While structurally dissimilar to 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine due to its pyridine core, this compound underscores the significance of halogenated nitrogen-containing heterocycles as important scaffolds in drug discovery.
31. Furfuryl amine salt of 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid []* Compound Description: This compound, investigated for its pharmacological properties, exhibits more potent diuretic and saluretic effects in rats, mice, and dogs compared to furosemide []. It also demonstrates the potential to normalize kidney excretory function and improve survival rates in rats with single kidney ischemia []. * Relevance: While structurally different from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, this compound underscores the importance of exploring various amine derivatives and their potential in developing therapeutic agents, particularly for renal conditions.
32. N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing sulphoximine groups []* Compound Description: This class of compounds explores the incorporation of sulfoximine groups into N-(pyridin-2-yl)pyrimidin-4-amine derivatives for potential therapeutic applications, especially for hyperproliferative diseases, virus-induced infectious diseases, and cardiovascular diseases [].* Relevance: While structurally distinct from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine due to the presence of a pyridine and a sulfoximine group, this class of compounds emphasizes the continuous exploration of pyrimidine derivatives, particularly those with diverse substituents, for their therapeutic potential.
33. 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide [, ]* Compound Description: This compound features a 1,3,4-thiadiazole ring linked to a nicotinamide moiety through an amide bond [, ]. It highlights the potential of incorporating thiadiazole rings into drug-like molecules.* Relevance: Although structurally different from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, this compound showcases the exploration of heterocyclic systems containing nitrogen and sulfur for potential biological activity.
34. 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride []* Compound Description: This compound exhibits high selectivity for the PDE10A receptor and shows promise as a potential therapeutic agent for psychosis, such as schizophrenia []. Its development stemmed from modifying the PDE5 inhibitor avanafil []. * Relevance: Though this compound's structure differs significantly from 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine due to its complex structure featuring quinoxaline, pyrrolidine, and tetrahydropyran rings, it exemplifies how exploring related chemical spaces can lead to new therapeutic leads.
35. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A) []* Compound Description: SSR125543A acts as a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist []. This compound has demonstrated anxiolytic and antidepressant-like effects in various rodent models []. * Relevance: Although structurally dissimilar to 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, SSR125543A highlights the importance of investigating diverse heterocyclic compounds, particularly those containing halogens and nitrogen, for their potential therapeutic applications in treating psychiatric disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.